2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
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Overview
Description
2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. Its chemical properties and reaction pathways make it an interesting subject for research in organic synthesis, pharmaceuticals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone typically involves multi-step organic reactions. Starting materials often include substituted benzaldehydes and isoquinoline derivatives. These compounds undergo a series of reactions such as aldol condensations, reductions, and chlorination to yield the final product.
Industrial Production Methods: : Industrial preparation methods involve scaling up the laboratory synthesis processes with emphasis on yield optimization and reaction efficiency. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : This compound primarily undergoes substitution and addition reactions. Its reactivity is influenced by the functional groups present in the molecule.
Common Reagents and Conditions Used in These Reactions: : Common reagents include chlorinating agents like thionyl chloride or phosphorus trichloride, reducing agents such as lithium aluminium hydride, and various acids and bases for catalyzing specific steps in the synthetic route.
Major Products Formed from These Reactions: : The major products formed depend on the reaction pathway chosen, but often include derivatives of isoquinoline and variously substituted ethanones. By-products can include small organic molecules like water and hydrochloric acid, depending on the reaction conditions.
Scientific Research Applications
Chemistry: : In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structure allows for modifications that can yield a variety of derivatives with diverse properties.
Biology: : In biological research, derivatives of this compound may serve as probes or intermediates in the study of biochemical pathways and enzyme interactions.
Medicine: : Pharmaceutical research explores potential therapeutic applications, including the development of new drugs targeting specific molecular pathways. Its isoquinoline backbone is of particular interest due to its presence in many bioactive compounds.
Industry: : The material sciences and manufacturing industries leverage this compound for creating novel materials with specific physical and chemical properties, such as enhanced conductivity or reactivity.
Mechanism of Action
The compound's mechanism of action is based on its ability to interact with specific molecular targets within biological systems. It may function by binding to enzymes or receptors, influencing signal transduction pathways, or acting as an inhibitor of specific biochemical reactions. The exact mechanism would depend on the derivative and the application context.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Compared to other isoquinoline derivatives, 2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone stands out due to its specific substitution pattern, which imparts unique physical and chemical properties.
List of Similar Compounds
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
2-chloro-1-[(3,4-methylenedioxyphenyl)methyl]-6,7-dimethoxy-1H-isoquinolin-2-yl]ethanone
2-chloro-1-[(3,4-dimethoxyphenyl)methyl]-6,7-diethoxy-1H-isoquinolin-2-yl]ethanone
Properties
IUPAC Name |
2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClNO5/c1-5-30-22-10-9-18(14-23(22)31-6-2)13-21-20-16-25(33-8-4)24(32-7-3)15-19(20)11-12-28(21)26(29)17-27/h9-10,14-16,21H,5-8,11-13,17H2,1-4H3/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIXIQXPSOLPHG-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C(=O)CCl)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2C(=O)CCl)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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